molecular formula C17H18F3NO B1391311 2-[4-(Sec-butyl)phenoxy]-5-(trifluoromethyl)-aniline CAS No. 946773-38-2

2-[4-(Sec-butyl)phenoxy]-5-(trifluoromethyl)-aniline

Cat. No.: B1391311
CAS No.: 946773-38-2
M. Wt: 309.33 g/mol
InChI Key: PFIIVUUYHXBSEW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Sec-butyl)phenoxy]-5-(trifluoromethyl)-aniline can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[4-(Sec-butyl)phenoxy]-5-(trifluoromethyl)-aniline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[4-(Sec-butyl)phenoxy]-5-(trifluoromethyl)-aniline has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[4-(Sec-butyl)phenoxy]-5-(trifluoromethyl)-aniline involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. In proteomics research, it may interact with proteins to elucidate their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(tert-Butyl)phenoxy]-5-(trifluoromethyl)-aniline
  • 2-[4-(iso-Butyl)phenoxy]-5-(trifluoromethyl)-aniline

Uniqueness

2-[4-(Sec-butyl)phenoxy]-5-(trifluoromethyl)-aniline is unique due to its specific structural features, such as the sec-butyl group and the trifluoromethyl group, which confer distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

2-(4-butan-2-ylphenoxy)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO/c1-3-11(2)12-4-7-14(8-5-12)22-16-9-6-13(10-15(16)21)17(18,19)20/h4-11H,3,21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIIVUUYHXBSEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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